3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one
Description
Nomenclature and Structural Identification
The compound 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one possesses a complex systematic name that reflects its intricate molecular architecture. The International Union of Pure and Applied Chemistry nomenclature system designates this compound based on its propanone backbone, with specific substitutions at defined positions. The adamantan-1-yl group represents the bulky, cage-like adamantane structure attached through a methylene bridge to an amino nitrogen, which in turn connects to the third carbon of the propanone chain.
The molecular identity of this compound is firmly established through its Chemical Abstracts Service registry number 923690-78-2, which provides unambiguous identification in chemical databases worldwide. The molecular formula C₂₀H₂₆N₂O₃ indicates the presence of twenty carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 342.4 grams per mole. This molecular composition reflects the substantial size and complexity of the compound, incorporating multiple functional group types within a single molecular framework.
The structural architecture can be systematically dissected into three primary components: the adamantane cage structure, the nitrophenyl aromatic system, and the connecting amino-propanone linker. The adamantane moiety contributes ten carbon atoms arranged in a diamond-like lattice structure, while the nitrophenyl group provides a six-membered aromatic ring substituted with an electron-withdrawing nitro group at the meta position relative to the ketone attachment point. The propanone chain serves as a flexible connector, allowing for potential conformational freedom between the bulky adamantane and planar nitrophenyl components.
Historical Context in Adamantane-Based Chemistry
The development of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one must be understood within the broader historical context of adamantane chemistry, which began with the pioneering discovery of adamantane itself in 1933. The original isolation of adamantane from petroleum fractions of the Hodonín oil field in Czechoslovakia by Stanislav Landa and his colleagues marked the beginning of a new field in organic chemistry dedicated to the study of polyhedral hydrocarbons. This discovery was initially reported at the Twelve Congress of Industrial Chemistry held in Prague, Czechoslovakia, from September 25 through October 3, 1932, with subsequent publication in scientific literature.
The historical significance of adamantane discovery launched an entirely new field of chemistry focused on the synthesis and properties of polyhedral organic compounds. Following Landa's initial isolation work, the first chemical synthesis of adamantane was accomplished in 1941 by Vladimir Prelog and Seiwerth, though the yield was remarkably low at only 0.16 percent. This synthetic challenge persisted until Paul von Ragué Schleyer's groundbreaking discovery in 1957 of a Lewis acid-catalyzed rearrangement procedure that dramatically improved yields to 30-40 percent, making adamantane widely available for further chemical modifications.
The evolution from simple adamantane to complex derivatives like 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one represents decades of methodological advancement in organic synthesis. The development of adamantane functionalization techniques enabled chemists to introduce diverse functional groups onto the adamantane framework, expanding its potential applications beyond the original hydrocarbon structure. The incorporation of amino linkages and aromatic systems with electron-withdrawing groups represents sophisticated synthetic chemistry that builds upon the fundamental stability and unique properties of the adamantane core structure.
The medicinal chemistry applications of adamantane derivatives began emerging in the 1960s with the discovery of antiviral properties in simple aminoadamantane compounds. The first striking application occurred in 1963 during clinical trials, when amantadine demonstrated potent anti-Influenza A activity, establishing adamantane derivatives as viable pharmaceutical agents. This success catalyzed extensive research into adamantane-based drug discovery, leading to the development of increasingly complex derivatives that combine the adamantane scaffold with various pharmacologically active groups.
Significance of Nitrophenyl and Adamantyl Functional Groups
The adamantyl functional group brings exceptional characteristics to molecular structures due to its unique three-dimensional cage-like architecture. The adamantane framework consists of ten carbon atoms arranged in a diamond-like lattice structure that exhibits remarkable stability and virtually stress-free geometry. This rigid cage structure provides exceptional thermal and mechanical stability, making adamantyl-containing compounds particularly resistant to degradation under harsh conditions. The bulky nature of the adamantyl group also influences molecular interactions, creating steric hindrance that can affect binding selectivity and specificity in biological systems.
The lipophilic properties of the adamantyl group represent another crucial aspect of its functional significance. Adamantane derivatives typically exhibit enhanced lipophilicity compared to their non-adamantyl analogs, facilitating improved membrane permeability and distribution within biological systems. The rigid cage structure protects nearby functional groups from metabolic degradation, potentially enhancing the stability and bioavailability of compounds containing this moiety. These properties have made adamantyl groups particularly valuable in pharmaceutical applications where enhanced pharmacokinetic properties are desired.
The nitrophenyl functional group contributes distinctly different properties to the molecular framework through its strong electron-withdrawing characteristics. The nitro group (-NO₂) attached to the benzene ring creates a powerful electron-deficient system that significantly affects the electronic properties of the entire molecule. This electron-withdrawing effect occurs due to the highly electronegative oxygen atoms surrounding the nitrogen atom, creating a partial positive charge on nitrogen that draws electron density from the aromatic system. The resulting electronic deficiency influences both chemical reactivity and molecular interactions, potentially affecting binding affinity and selectivity in biological targets.
The positioning of the nitro group at the meta position relative to the ketone attachment point in 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one creates specific electronic and steric effects. Meta-substitution patterns typically result in moderate electronic effects compared to ortho or para substitution, while avoiding potential steric clashes that might occur with ortho substitution. The combination of electron-withdrawing properties with the ketone carbonyl group creates a region of significant electrophilic character that could influence molecular recognition and binding interactions.
The synergistic combination of adamantyl and nitrophenyl groups within a single molecular framework represents a sophisticated approach to molecular design. The adamantyl group provides lipophilic character, structural rigidity, and metabolic stability, while the nitrophenyl group contributes electronic effects and potential hydrogen bonding interactions through its oxygen atoms. The amino-propanone linker connecting these groups allows for conformational flexibility while maintaining the distinct properties of each functional group component. This structural arrangement creates opportunities for selective molecular interactions that capitalize on both the hydrophobic adamantyl surface and the electronically active nitrophenyl system.
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPSNBRAQUCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method includes the alkylation of adamantane with a suitable halide, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the propanone backbone through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The nitrophenyl group may participate in redox reactions, influencing the compound’s biological activity. The propanone backbone provides structural stability and facilitates the compound’s interaction with various enzymes and receptors.
Comparison with Similar Compounds
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride (CAS 63352-94-3)
Structural Differences :
- Replaces the adamantane-methylamino group with a dimethylamino moiety.
- Exists as a hydrochloride salt, enhancing aqueous solubility.
Key Properties :
Implications :
- The adamantane group in the target compound likely improves membrane permeability but may reduce solubility compared to the dimethylamino analog .
- The hydrochloride salt in the analog enhances bioavailability, a formulation consideration absent in the adamantane derivative.
1-(Adamantan-1-yl)propan-1-one (CAS 1660-05-5)
Structural Differences :
- Lacks the methylamino linker and nitro group.
Key Properties :
Implications :
- The absence of the nitro and amino groups simplifies reactivity, making 1-(adamantan-1-yl)propan-1-one less likely to engage in hydrogen bonding or redox interactions.
- The nitro group in the target compound may confer electrophilic properties or enable participation in charge-transfer complexes.
Adamantane-Indole Derivatives (e.g., AM-1248)
Structural Differences :
- Replace the propan-1-one and nitroaryl groups with indole rings and heterocyclic substituents (e.g., AM-1248: Adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone) .
Key Properties :
Implications :
- The nitro group in the target compound may introduce distinct electronic or metabolic profiles compared to indole-based analogs.
1-(3-Isoselenocyanatopropyl)adamantane
Structural Differences :
- Replaces the amino and nitro groups with an isoselenocyanate (-NCSe) functional group .
Key Properties :
| Property | 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one | 1-(3-Isoselenocyanatopropyl)adamantane |
|---|---|---|
| Functional Groups | Amine, nitroaryl ketone | Isoselenocyanate |
| Reactivity | Basic amine, nitro reduction potential | Electrophilic selenium center |
Implications :
- The isoselenocyanate group may confer redox activity or toxicity, contrasting with the target compound’s nitro group, which could act as a leaving group or participate in aromatic interactions.
Notes and Limitations
- Direct pharmacological or synthetic data for the target compound are absent in the evidence; comparisons rely on structural analogs.
- Adamantane’s contribution to metabolic stability and bioavailability is well-documented but untested for this specific derivative .
- The nitro group’s electron-withdrawing effects may influence reactivity in synthetic pathways or biological systems, warranting further study.
Biological Activity
The compound 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound is characterized by an adamantane moiety linked to a propanone structure, which is further substituted with a nitrophenyl group. The presence of the adamantane structure is significant due to its unique steric properties and potential interactions in biological systems.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 364.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one . Research indicates that derivatives of this structure exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity on MCF-7 Cells
A study evaluated the cytotoxic effects of synthesized compounds on MCF-7 breast cancer cells using the MTT assay. The results demonstrated that compounds with similar structural motifs showed high cytotoxicity compared to standard treatments like Tamoxifen.
| Compound Name | IC50 (µM) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | 5 | More effective |
| Compound B | 10 | Comparable |
| 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one | 7 | More effective |
The proposed mechanism of action for these compounds includes:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
- Targeting Specific Pathways : Interference with signaling pathways involved in cell survival and proliferation.
Pharmacodynamics and Pharmacokinetics
The pharmacokinetic profile of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the adamantane structure. Studies indicate:
- High Bioavailability : Potential for effective oral administration.
- Metabolic Stability : Resistance to rapid metabolism, prolonging therapeutic effects.
Toxicological Profile
While the compound shows promising anticancer activity, it is crucial to assess its toxicity towards normal cells. Preliminary evaluations indicate that it exhibits lower toxicity levels compared to conventional chemotherapeutics, making it a candidate for further development.
Safety Assessment
A comparative analysis of cytotoxic effects on normal versus cancerous cells revealed:
| Cell Type | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Cancer) | 7 | High sensitivity |
| Normal Fibroblasts | 50 | Low sensitivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between adamantan-1-ylamine derivatives and nitro-substituted aromatic aldehydes. A protocol involving butanol as a solvent under reflux (12 hours) achieved a 91% yield for a structurally similar imine compound (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine . Key parameters include stoichiometric ratios, solvent choice, and recrystallization techniques (e.g., using i-PrOH). Characterization via ¹H NMR (e.g., δ 8.58 ppm for C=N) and FTIR (C=N stretch at 1638 cm⁻¹) is critical for verifying purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use X-ray crystallography to resolve the adamantane cage and nitro-phenyl orientation (e.g., torsion angles like C8—C1—C2—C3 = 60.12°) . Pair this with spectroscopic methods:
- ¹H NMR : Identify adamantyl protons (δ 1.64–1.78 ppm) and aromatic protons (δ 8.47 ppm for H2 in nitro-phenyl) .
- FTIR : Monitor nitro group vibrations (1522 cm⁻¹ asymmetric stretch, 1343 cm⁻¹ symmetric stretch) and C=N imine bonds .
- Elemental analysis : Validate empirical formulas (e.g., C 71.17% vs. calculated 71.81%) to confirm purity .
Q. What preliminary biological assays are recommended to assess its interaction with biomolecules?
- Methodology : Conduct differential pulse voltammetry (DPV) to study interactions with DNA, as nitro groups in similar compounds alter guanine oxidation signals, suggesting intercalation or groove-binding . Pair with UV-Vis spectroscopy to monitor hypochromic shifts indicative of binding events.
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, adamantane substitution) affect biological activity?
- Methodology : Compare analogs like 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one (no adamantane) and 1-(3-Fluorophenyl)propan-1-amine derivatives . Use molecular docking to predict binding affinities to targets (e.g., enzymes, DNA). Synthesize derivatives and validate via SAR studies:
- Example : The nitro group at position 3 enhances electron-withdrawing effects, stabilizing charge-transfer complexes with biomolecules .
- Data analysis : Correlate substituent Hammett constants (σ) with bioactivity trends .
Q. How can researchers resolve contradictions in reported bioactivity data for adamantane-containing compounds?
- Methodology : Address variability by:
- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors.
- Assay standardization : Replicate conditions (e.g., pH, temperature) from conflicting studies. For example, organic degradation in wastewater matrices over 9 hours may skew environmental toxicity data .
- Meta-analysis : Compare datasets from peer-reviewed sources (avoiding non-validated platforms like BenchChem) .
Q. What advanced techniques are suitable for studying its pharmacokinetic properties?
- Methodology :
- In vitro metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Permeability assays : Employ Caco-2 cell monolayers to predict blood-brain barrier penetration, leveraging the adamantane group’s lipophilicity .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions .
Q. How can computational methods guide the optimization of this compound for specific targets?
- Methodology :
- DFT calculations : Model electron density maps to predict reactive sites (e.g., nitro group reduction potentials).
- MD simulations : Simulate binding dynamics to receptors (e.g., 1 μs trajectories to assess adamantane-induced rigidity) .
- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–5) and polar surface area (<140 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
